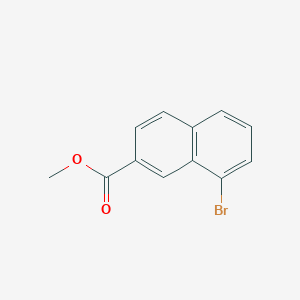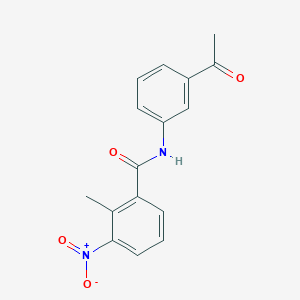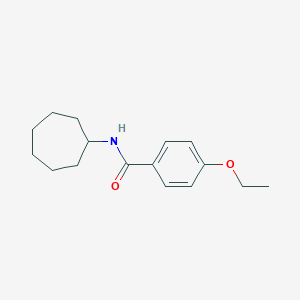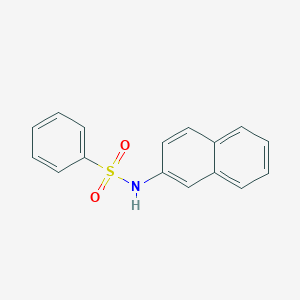
N-(2-naphthyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-naphthyl)benzenesulfonamide, commonly known as NBS, is a chemical compound that has been widely used in scientific research for several decades. It is a white crystalline powder that has a molecular weight of 295.39 g/mol and a melting point of 170-174°C. NBS is a sulfonamide derivative that has been used in various fields of research, including medicinal chemistry, biochemistry, and organic chemistry.
作用機序
NBS acts as a sulfonamide source in various organic reactions. It is a weak acid that can donate a proton to a base, forming a sulfonamide ion. The sulfonamide ion can then react with a suitable electrophile to form a sulfonamide derivative. In medicinal chemistry, NBS has been used as a scaffold for the design of novel drugs that target various diseases. The mechanism of action of these drugs varies depending on the specific disease being targeted.
生化学的および生理学的効果
NBS has been shown to have various biochemical and physiological effects. In vitro studies have shown that NBS can inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body. NBS has also been shown to inhibit the growth of various cancer cell lines, although the mechanism of action is not fully understood. In vivo studies have shown that NBS can reduce inflammation in animal models of arthritis and colitis.
実験室実験の利点と制限
NBS has several advantages as a reagent in organic synthesis. It is readily available, relatively inexpensive, and easy to handle. NBS is also stable under normal laboratory conditions and can be stored for long periods without significant degradation. However, NBS has some limitations. It can be toxic if ingested or inhaled and can cause skin and eye irritation. NBS is also sensitive to moisture and should be stored in a dry environment.
将来の方向性
NBS has several potential future directions in scientific research. It can be used as a scaffold for the design of novel drugs that target various diseases, including cancer, inflammation, and infectious diseases. NBS can also be used as a reagent for the synthesis of novel organic compounds that have potential applications in various fields, including materials science and catalysis. Additionally, NBS can be used as a tool for studying the mechanism of action of various enzymes and proteins. Further research is needed to fully understand the potential applications of NBS in scientific research.
Conclusion:
In conclusion, N-(2-naphthyl)benzenesulfonamide is a versatile reagent that has been widely used in scientific research for several decades. It has several advantages as a reagent in organic synthesis, including its availability, stability, and ease of handling. NBS has several potential future directions in scientific research, including drug design, organic synthesis, and enzyme and protein studies. Further research is needed to fully understand the potential applications of NBS in scientific research.
合成法
The synthesis of NBS involves the reaction of 2-naphthylamine with benzenesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction takes place at room temperature, and the product is obtained by filtration and recrystallization. The yield of NBS is typically high, and the purity of the product can be determined by melting point analysis and thin-layer chromatography.
科学的研究の応用
NBS has been widely used in scientific research as a reagent for the synthesis of various organic compounds. It is commonly used as a sulfonamide source in the synthesis of sulfonamides, which are important pharmacological agents. NBS is also used as a reagent for the synthesis of aryl sulfonates, which are important intermediates in organic synthesis. In medicinal chemistry, NBS has been used as a scaffold for the design of novel drugs that target various diseases.
特性
CAS番号 |
7504-85-0 |
|---|---|
製品名 |
N-(2-naphthyl)benzenesulfonamide |
分子式 |
C16H13NO2S |
分子量 |
283.3 g/mol |
IUPAC名 |
N-naphthalen-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C16H13NO2S/c18-20(19,16-8-2-1-3-9-16)17-15-11-10-13-6-4-5-7-14(13)12-15/h1-12,17H |
InChIキー |
XDNYJBFMZAMPSW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=CC=CC=C3C=C2 |
正規SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=CC=CC=C3C=C2 |
その他のCAS番号 |
7504-85-0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




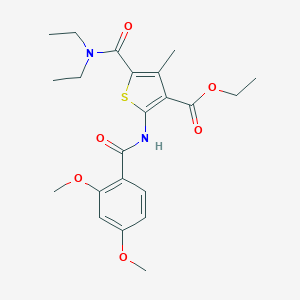
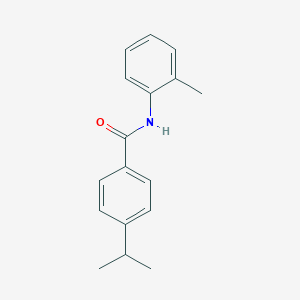
![Dimethyl 2-({[2-(3-bromophenyl)quinolin-4-yl]carbonyl}amino)benzene-1,4-dicarboxylate](/img/structure/B186063.png)
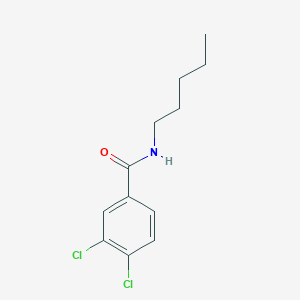

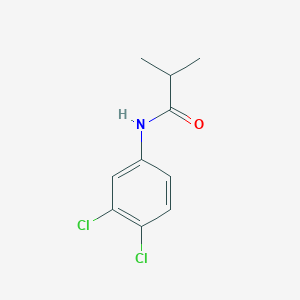
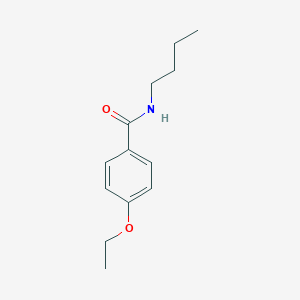
![2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B186077.png)
![2-[2-(7-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B186079.png)
![Naphthalen-2-yl-(4,4,7-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B186080.png)
